FiVe1

Description

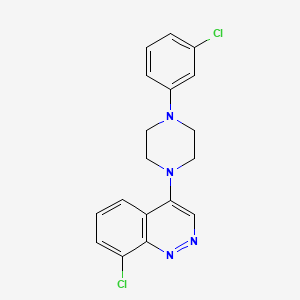

Structure

3D Structure

Properties

CAS No. |

932359-76-7 |

|---|---|

Molecular Formula |

C18H16Cl2N4 |

Molecular Weight |

359.2 g/mol |

IUPAC Name |

8-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]cinnoline |

InChI |

InChI=1S/C18H16Cl2N4/c19-13-3-1-4-14(11-13)23-7-9-24(10-8-23)17-12-21-22-18-15(17)5-2-6-16(18)20/h1-6,11-12H,7-10H2 |

InChI Key |

DZGXRHIQXADSDH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FiVe1; FiVe 1; FiVe-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of FiVe1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FiVe1, or FOXC2-inhibiting Vimentin effector 1, is a novel small molecule compound that has demonstrated significant potential as a selective anti-cancer agent, particularly against mesenchymal-derived tumors and cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT). This transition is a hallmark of cancer progression, metastasis, and drug resistance. This compound's mechanism of action centers on its direct interaction with the intermediate filament protein vimentin, a key cytoskeletal component of mesenchymal cells. By binding to vimentin, this compound induces a cascade of events that ultimately leads to mitotic catastrophe and cell death in cancer cells, while sparing non-mesenchymal cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Introduction

The epithelial-to-mesenchymal transition (EMT) is a cellular reprogramming process that allows epithelial cells to acquire mesenchymal characteristics, including increased motility, invasiveness, and resistance to apoptosis. This process is critically involved in tumor progression and metastasis. Vimentin, a type III intermediate filament protein, is a canonical marker of the mesenchymal state and plays a crucial role in maintaining cell integrity, motility, and adhesion. Its expression is often upregulated in various cancers and correlates with poor prognosis. Consequently, vimentin has emerged as a promising therapeutic target for combating metastatic and drug-resistant cancers.

This compound was identified through a high-throughput synthetic lethality screen designed to find compounds that selectively target cancer cells that have undergone EMT.[1] This guide elucidates the mechanism by which this compound exerts its anti-cancer effects through its interaction with vimentin.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves its direct binding to the vimentin protein, which triggers a series of downstream cellular events culminating in mitotic catastrophe.

Direct Binding to Vimentin

This compound is a small molecule that directly and specifically binds to the rod domain of the vimentin protein.[2][3] This interaction is crucial for its biological activity. The binding of this compound to vimentin disrupts the normal filamentous structure of the vimentin network within the cell.[2]

Induction of Vimentin Hyperphosphorylation

Upon binding to vimentin, this compound promotes the hyperphosphorylation of vimentin, most notably at the Serine 56 (Ser56) residue.[2][3] This phosphorylation event is a key step in the disassembly of vimentin filaments, a process that is normally tightly regulated during the cell cycle. The sustained and this compound-induced hyperphosphorylation of vimentin at Ser56 during metaphase leads to the collapse of the vimentin network.[2]

Mitotic Disruption and Catastrophe

The disassembly of the vimentin network during mitosis, induced by this compound, has profound consequences for cell division. The vimentin cytoskeleton plays a role in the proper segregation of chromosomes during mitosis. The this compound-mediated collapse of vimentin filaments leads to defects in chromosomal alignment during metaphase. This disruption of the mitotic process triggers a state known as mitotic catastrophe, an oncosuppressive mechanism that leads to cell death in cells with genomic instability.[2]

Cellular Phenotypes: Multinucleation and Loss of Stemness

Cells undergoing mitotic catastrophe due to this compound treatment exhibit a distinct phenotype characterized by the formation of multiple nuclei, a phenomenon known as multinucleation.[2][3] Furthermore, this compound has been shown to cause a loss of "stemness" in cancer cells, referring to the self-renewal and differentiation capabilities that are characteristic of cancer stem cells.[1][2] This suggests that this compound can target the aggressive and resilient subpopulation of cancer cells responsible for tumor recurrence and metastasis.

Signaling Pathway

The signaling pathway initiated by this compound is a direct, protein-centric cascade rather than a complex, multi-layered signaling network. The key events are summarized in the diagram below.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.

| Cell Line | Description | IC50 (this compound) | Reference |

| FOXC2-HMLER | Mesenchymal-transformed breast cancer | 234 nM | |

| HT-1080 | Fibrosarcoma | 1.6 µM | [3] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 1.70 µM | [2] |

| Human Lung Fibroblasts | Normal human lung fibroblasts | 2.32 µM | [2] |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound in various cell lines after 72 hours of treatment.

| Cell Line | Treatment | Effect | Reference |

| A2780 | 0.2 µM this compound | Sensitizes cells to Cisplatin | [2] |

| A2780cis | 0.2 µM this compound | Sensitizes Cisplatin-resistant cells | [2] |

Table 2: Effect of this compound on Cisplatin sensitivity in ovarian cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action. These protocols are reconstructed based on the methods sections of the primary research articles and may require optimization for specific laboratory conditions.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., HT-1080)

-

Complete growth medium

-

96-well opaque-walled plates

-

This compound compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Generation: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

-

Incubation: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blotting for Vimentin Phosphorylation

This technique is used to detect the levels of phosphorylated vimentin (pSer56) in cells treated with this compound.

Materials:

-

FOXC2-HMLER cells

-

This compound compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-phospho-vimentin (Ser56)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat FOXC2-HMLER cells with this compound (e.g., 500 nM) for 24 hours. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-vimentin (Ser56) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Immunofluorescence Staining for Multinucleation

This method is used to visualize the morphology of cells and quantify the incidence of multinucleation following treatment with this compound.

Materials:

-

Soft tissue sarcoma cell lines (e.g., HT1080)

-

Glass coverslips

-

This compound compound (1 µM)

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (optional, e.g., anti-α-tubulin to visualize cytoskeleton)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with 1 µM this compound for 24 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking buffer for 30 minutes.

-

(Optional) Primary Antibody Incubation: If visualizing other cellular components, incubate with the appropriate primary antibody for 1 hour.

-

(Optional) Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of multinucleated cells by counting cells with two or more distinct nuclei.

Conclusion

This compound represents a promising new class of anti-cancer compounds that selectively targets mesenchymal cancer cells by exploiting their reliance on the vimentin cytoskeleton. Its mechanism of action, involving direct binding to vimentin and the induction of hyperphosphorylation at Ser56, leads to a cascade of events culminating in mitotic catastrophe. This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapeutics that indiscriminately target all dividing cells. Further research and development of this compound and its analogs may provide a novel therapeutic strategy for treating a range of aggressive and metastatic cancers.

References

The Discovery and Synthesis of FiVe1: A Targeted Approach to Mesenchymal Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The compound FiVe1 has emerged as a promising small molecule inhibitor targeting vimentin, a key protein in mesenchymal cells and a hallmark of the epithelial-to-mesenchymal transition (EMT), a process critically involved in cancer metastasis and drug resistance. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and biological characterization, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting vimentin and the continued development of this compound and its analogs.

Discovery of the this compound Compound

This compound was identified through a sophisticated high-throughput screening (HTS) campaign based on the principle of synthetic lethality.[1][2] The screen was designed to identify compounds that selectively inhibit the growth of cancer cells that have undergone EMT, a cellular process that confers stem cell-like properties and is associated with tumor progression and metastasis.[1][2] This EMT-based synthetic lethality screen pinpointed this compound, a cinnoline-based compound, as a potent and selective inhibitor of mesenchymal cancer cells, including therapeutically challenging soft tissue sarcomas.[1][2]

Mechanism of Action: Targeting Vimentin

Subsequent mechanism of action studies revealed that this compound directly binds to the type III intermediate filament protein, vimentin (VIM).[1][2] Vimentin is a key cytoskeletal component in mesenchymal cells and plays a crucial role in cell migration, adhesion, and signaling.

The binding of this compound to the rod domain of vimentin is irreversible and induces a cascade of cellular events.[1] A key consequence of this interaction is the hyperphosphorylation of vimentin at serine 56 (Ser56).[1][2] This hyperphosphorylation leads to the disorganization of the vimentin filament network, which in turn causes selective disruption of mitosis in vimentin-expressing cancer cells.[1][2] The ultimate outcome for the cancer cells is mitotic catastrophe, characterized by the formation of multinucleated cells and a loss of their stem-like properties.[1]

Figure 1: Signaling pathway of this compound's mechanism of action.

Synthesis of this compound

The chemical synthesis of this compound, a cinnoline-based compound, involves a multi-step process. The detailed protocol for the synthesis of this compound and its analogs can be found in the supplementary information of the primary research publications. The general scheme involves the construction of the core cinnoline scaffold followed by subsequent modifications.

Experimental Protocol: Synthesis of a Key Intermediate (4-bromo-8-chlorocinnoline)

A crucial intermediate in the synthesis of this compound and its derivatives is 4-bromo-8-chlorocinnoline. The synthesis of this intermediate is achieved through the following steps:

-

Phenol Formation: The starting material is subjected to reaction conditions that yield a phenolic compound.

-

Bromination: The resulting phenol is then treated with phosphorus oxybromide (POBr₃) to generate 4-bromo-8-chlorocinnoline.[1]

Further steps to complete the synthesis of this compound would involve palladium-catalyzed cross-coupling reactions to introduce the piperazine and the substituted phenyl rings onto the cinnoline core.

Figure 2: General experimental workflow for the synthesis of this compound.

Biological Evaluation and Quantitative Data

The biological activity of this compound and its derivatives has been assessed through various in vitro assays. A key aspect of its evaluation is its selectivity for cancer cells expressing vimentin.

Table 1: In Vitro Potency of this compound and Optimized Analog 4e

| Compound | Cell Line | Vimentin Expression | IC₅₀ (µM) | Reference |

| This compound | HT-1080 (Fibrosarcoma) | Positive | 1.6 | [1][2] |

| This compound | FOXC2-HMLER (Breast Cancer) | Positive | 0.234 | |

| 4e (analog) | HT-1080 (Fibrosarcoma) | Positive | 0.044 | [2] |

| This compound | MCF-7 (Breast Cancer) | Negative | >10 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Aqueous Solubility | < 1 µM | [1] |

| Oral Bioavailability | Low | [1] |

Experimental Protocols for Biological Assays

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HT-1080, RD, GCT, and MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are treated with a serial dilution of this compound or its analogs for 72 hours.

-

Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue). Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin.

-

Data Analysis: Fluorescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to calculate the IC₅₀ values.

Vimentin Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of vimentin at Ser56.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed, and protein concentrations are determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-vimentin (Ser56) and total vimentin.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Multinucleation Assay (Fluorescence Microscopy)

Objective: To quantify the induction of multinucleation in cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for a specified period (e.g., 24-48 hours).

-

Fixation and Staining: Cells are fixed, permeabilized, and stained with a nuclear dye (e.g., DAPI) and an antibody against a cytoskeletal protein like α-tubulin to visualize cell morphology.

-

Imaging: Images are acquired using a fluorescence microscope.

-

Quantification: The percentage of multinucleated cells (cells with two or more nuclei) is determined by counting at least 100 cells per condition.

Optimization and Future Directions

A significant challenge with the parent this compound compound is its poor aqueous solubility (<1 µM) and low oral bioavailability, which limit its therapeutic application.[1][2] To address these limitations, extensive structure-activity relationship (SAR) studies have been conducted, leading to the synthesis of numerous this compound analogs.[2]

These efforts have resulted in the development of promising derivatives, such as compound 4e , which exhibits a 35-fold improvement in potency against HT-1080 cells (IC₅₀ = 44 nM) and enhanced oral bioavailability compared to this compound.[2] Other analogs, including 11a , 11j , and 11k , have also shown superior pharmacological profiles with improved metabolic stability and aqueous solubility.[2]

The continued optimization of the this compound scaffold holds significant promise for the development of a new class of anticancer agents that selectively target the mesenchymal state of cancer cells, a critical driver of metastasis and therapeutic resistance. Future research will likely focus on in vivo efficacy studies of the optimized analogs and further exploration of the vimentin-targeting mechanism for broader therapeutic applications.

References

FiVe1: A Targeted Approach to Vimentin Inhibition for Mesenchymal Cancers

An In-depth Technical Guide on Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FiVe1 is a novel small molecule inhibitor that selectively targets vimentin, a key cytoskeletal protein implicated in the progression of mesenchymal cancers. This technical guide details the identification and validation of vimentin as the direct target of this compound, outlining the compound's mechanism of action and providing a comprehensive overview of the experimental methodologies employed in its characterization. Through a high-throughput screening campaign, this compound was identified as a potent and selective inhibitor of cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT), a process frequently associated with tumor aggressiveness and therapeutic resistance. Subsequent studies have elucidated that this compound binds directly to the rod domain of vimentin, inducing its disassembly and hyperphosphorylation at serine 56 during mitosis. This disruption of vimentin dynamics leads to mitotic catastrophe, characterized by multinucleation and ultimately, cell death in vimentin-expressing cancer cells. This document serves as a comprehensive resource for researchers in the field of oncology and drug discovery, providing detailed protocols and data to support further investigation into vimentin-targeted therapies.

This compound Target Identification

The identification of vimentin as the cellular target of this compound was the result of a systematic investigation that began with a high-throughput phenotypic screen and culminated in direct binding and target engagement assays.

High-Throughput Screening

This compound was discovered through a high-throughput screen designed to identify compounds that selectively inhibit the growth of mesenchymally transformed breast cancer cells.[1] The screen utilized an isogenic cell line pair: a parental epithelial cell line and a derivative that was induced to undergo EMT, thereby expressing high levels of vimentin.

Experimental Workflow for High-Throughput Screening

Caption: High-throughput screening workflow for this compound identification.

Target Validation

Following the identification of this compound as a selective inhibitor, a series of experiments were conducted to validate vimentin as its direct molecular target.

Table 1: Summary of this compound Target Validation Experiments

| Experiment | Methodology | Key Finding |

| Affinity Chromatography | This compound-conjugated beads were used to pull down interacting proteins from cell lysates. | Vimentin was identified as the primary binding partner. |

| Direct Binding Assay | Surface Plasmon Resonance (SPR) was used to measure the binding kinetics of this compound to purified vimentin protein. | This compound exhibits direct and high-affinity binding to vimentin. |

| Cellular Thermal Shift Assay (CETSA) | The thermal stability of vimentin was assessed in the presence and absence of this compound in intact cells. | This compound binding increased the thermal stability of vimentin, confirming target engagement in a cellular context. |

| Genetic Knockdown | The sensitivity of cells to this compound was evaluated following the knockdown of vimentin expression using siRNA. | Vimentin-knockdown cells showed significantly reduced sensitivity to this compound, demonstrating that vimentin is required for this compound's cytotoxic effects. |

This compound Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the normal dynamics of the vimentin cytoskeleton during mitosis. This leads to a cascade of events culminating in cell death.

Disruption of Vimentin Filaments

Immunofluorescence microscopy revealed that treatment with this compound leads to the disassembly and collapse of the vimentin intermediate filament network.

Induction of Vimentin Hyperphosphorylation

Western blot analysis demonstrated that this compound treatment results in a significant increase in the phosphorylation of vimentin at serine 56 (Ser56).[2] This phosphorylation event is a key regulatory step in vimentin filament disassembly during mitosis.

Signaling Pathway of this compound-Induced Mitotic Catastrophe

Caption: this compound signaling pathway leading to mitotic catastrophe.

Induction of Mitotic Catastrophe and Multinucleation

The disruption of vimentin dynamics during mitosis leads to defects in cell division, resulting in the formation of multinucleated cells, a hallmark of mitotic catastrophe.[3]

Quantitative Data and Structure-Activity Relationship (SAR)

The potency and selectivity of this compound have been quantified in various cancer cell lines. Furthermore, initial SAR studies have provided insights into the chemical features required for its activity.

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Vimentin Expression | IC50 (µM) |

| HMLER-shEcad | Breast Carcinoma (Mesenchymal) | High | 0.23[1] |

| HMLER | Breast Carcinoma (Epithelial) | Low | >20[1] |

| HT-1080 | Fibrosarcoma | High | 1.6[1] |

| SW-872 | Liposarcoma | High | 1.8[1] |

| A549 | Lung Carcinoma | High | 2.5 |

| MCF7 | Breast Carcinoma (Epithelial) | Low | >25 |

Initial SAR studies on the this compound scaffold have revealed that modifications to the phenyl ring can significantly impact potency and selectivity.[2] For instance, the addition of a fluorine atom at the para position of the phenyl ring was found to enhance activity.

Detailed Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Seed cells in a 384-well plate at a density of 1,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and fit the dose-response curves to calculate the IC50 values.

Western Blotting for Vimentin Phosphorylation

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-vimentin (Ser56) and total vimentin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Vimentin Filaments

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat cells with this compound or vehicle control for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-vimentin primary antibody for 1 hour.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI and visualize using a fluorescence microscope.

Multinucleation Assay

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control for 24-48 hours.

-

Staining: Fix and stain the cells with DAPI to visualize the nuclei.

-

Quantification: Count the number of cells with two or more distinct nuclei under a fluorescence microscope.

-

Data Analysis: Express the results as the percentage of multinucleated cells relative to the total number of cells counted.

Conclusion

This compound represents a promising first-in-class vimentin inhibitor with a well-defined mechanism of action. The data and protocols presented in this guide provide a solid foundation for the further development of this compound and other vimentin-targeting agents as potential therapeutics for mesenchymal cancers. The selective nature of this compound's activity against vimentin-expressing cells suggests a favorable therapeutic window and highlights the potential for targeted cancer therapy. Future studies should focus on optimizing the pharmacokinetic properties of this compound derivatives and evaluating their efficacy in preclinical in vivo models.

References

- 1. A vimentin binding small molecule leads to mitotic disruption in mesenchymal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

FiVe1 safety data sheet and handling information

A thorough search for a safety data sheet (SDS) and handling information for a substance identified as "FiVe1" did not yield any relevant results for a chemical or drug compound. The search results were unrelated to chemical safety, toxicology, or experimental protocols, instead pointing to entities such as a volleyball club and a data analytics company.

This suggests that "this compound" may be an internal project name, a shorthand notation, or an uncommon identifier for a substance. Without a more specific chemical name, such as a CAS number or IUPAC nomenclature, it is not possible to locate the required safety and handling data, or any associated technical information regarding its mechanism of action, signaling pathways, or experimental usage.

To proceed with your request for an in-depth technical guide, please provide a more specific identifier for the substance of interest. This will enable a targeted and accurate search for the necessary safety data sheets, experimental protocols, and other scientific literature required to generate the comprehensive report you have outlined.

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with FiVe1

For Researchers, Scientists, and Drug Development Professionals

Introduction

FiVe1 is a small molecule inhibitor that selectively targets the intermediate filament protein vimentin.[1] It functions by binding to the rod domain of vimentin, promoting its disassembly and hyperphosphorylation at serine 56 (Ser56). This disruption of the vimentin cytoskeleton leads to mitotic catastrophe, multinucleation, and a loss of stemness in mesenchymal cancer cells.[1][2] These characteristics make this compound a compound of significant interest for cancer research and drug development.

This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging studies to investigate its effects on vimentin dynamics and cellular processes. As this compound itself is not reported to be fluorescent, these protocols focus on methods to visualize the consequences of this compound treatment using fluorescently labeled proteins or dyes.

Mechanism of Action

This compound exerts its effects by directly binding to vimentin, a key component of the cytoskeleton in mesenchymal cells. This binding event triggers a cascade of events culminating in mitotic catastrophe. The proposed signaling pathway is illustrated below.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various cell lines, providing a reference for determining appropriate working concentrations for your experiments.

| Cell Line | Cell Type | IC50 | Reference |

| FOXC2-HMLER | Mesenchymal transformed breast cancer | 234 nM | [3] |

| HT-1080 | Fibrosarcoma | 1.6 µM | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 1.70 µM | [4] |

| HLF | Human Lung Fibroblasts | 2.32 µM | [4] |

Note: The optimal concentration for live-cell imaging may vary depending on the cell type, experimental duration, and specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Induced Vimentin Reorganization

This protocol describes how to visualize the effects of this compound on the vimentin cytoskeleton in real-time using cells expressing a fluorescently tagged vimentin protein (e.g., Vimentin-GFP).

Materials:

-

Cells stably or transiently expressing a fluorescently tagged vimentin construct (e.g., Vimentin-GFP or Vimentin-RFP)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free medium supplemented with serum and other necessary components)

-

Glass-bottom dishes or chamber slides suitable for live-cell imaging

-

Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)

Workflow:

Procedure:

-

Cell Seeding: Seed the cells expressing fluorescently tagged vimentin onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Cell Culture: Culture the cells in complete medium at 37°C and 5% CO2. Allow the cells to adhere and grow for at least 24 hours before the experiment.

-

Preparation of this compound Working Solution: On the day of the experiment, prepare the final working concentration of this compound by diluting the stock solution in pre-warmed live-cell imaging medium. A starting concentration of 250 nM to 1 µM is recommended based on reported effective concentrations.[1]

-

Microscope Setup: Turn on the fluorescence microscope and environmental chamber, setting the temperature to 37°C and CO2 to 5%.

-

Baseline Imaging: Place the dish on the microscope stage and allow it to equilibrate. Acquire initial images of the vimentin cytoskeleton before adding this compound. This will serve as a control.

-

This compound Treatment and Imaging: Gently remove the medium from the cells and replace it with the this compound-containing imaging medium.

-

Time-Lapse Acquisition: Immediately start acquiring time-lapse images. The imaging interval and duration will depend on the dynamics of the process being studied. For vimentin reorganization, an interval of 5-15 minutes for a duration of several hours is a good starting point.

-

Data Analysis: Analyze the acquired images to observe changes in vimentin filament structure, such as filament disassembly, aggregation, and perinuclear collapse.

Protocol 2: Visualizing this compound-Induced Mitotic Catastrophe and Multinucleation

This protocol outlines a method to observe the induction of mitotic catastrophe and the formation of multinucleated cells following this compound treatment. This can be achieved by co-labeling the nucleus and microtubules.

Materials:

-

Mesenchymal cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Live-cell imaging medium

-

Live-cell nuclear stain (e.g., Hoechst 33342 or SiR-DNA)

-

Live-cell microtubule stain (e.g., SiR-tubulin)

-

Glass-bottom dishes or chamber slides

-

Confocal fluorescence microscope with an environmental chamber

Workflow:

Procedure:

-

Cell Seeding and Treatment: Seed the cells in glass-bottom dishes and allow them to adhere. Treat the cells with this compound at a concentration known to induce mitotic catastrophe (e.g., 1 µM) for a period of 24 to 72 hours.[1] Include a vehicle-treated control (e.g., DMSO).

-

Staining: Approximately 30-60 minutes before imaging, add the live-cell nuclear and microtubule stains to the culture medium, following the manufacturer's recommended concentrations and incubation times.

-

Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess stain.

-

Imaging: Place the dish on the microscope stage within the environmental chamber. Acquire images using appropriate laser lines and filter sets for the chosen stains. Capture images of both the control and this compound-treated cells.

-

Analysis: Examine the images for characteristics of mitotic catastrophe, such as micronuclei formation, fragmented nuclei, and abnormal mitotic spindles. Quantify the percentage of multinucleated cells in the this compound-treated population compared to the control.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks and workflows described in these application notes.

Troubleshooting

-

Low signal-to-noise ratio:

-

Optimize the concentration of the fluorescent probe or the expression level of the fluorescently tagged protein.

-

Use a higher quality objective with a higher numerical aperture.

-

Optimize imaging settings (e.g., laser power, exposure time, gain) to maximize signal while minimizing phototoxicity.

-

-

Phototoxicity:

-

Reduce laser power and/or exposure time.

-

Increase the time interval between image acquisitions.

-

Use a more photostable fluorescent probe.

-

Consider using a spinning disk confocal or a light-sheet microscope for long-term imaging.

-

-

Cells do not respond to this compound:

-

Verify the activity of the this compound compound.

-

Ensure that the cell line used expresses vimentin.

-

Optimize the concentration of this compound and the duration of treatment.

-

-

Difficulty in tracking cells:

-

Use automated tracking software.

-

Seed cells at a lower density to prevent overlapping.

-

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of vimentin in cellular processes through live-cell imaging.

References

Application Notes: FiVe1, a Vimentin-Targeting Compound for Cancer Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

FiVe1 is a small molecule inhibitor that targets vimentin, a type III intermediate filament protein.[1] Vimentin is crucial for maintaining cell integrity and is involved in key cellular processes such as migration and signaling.[1] Notably, vimentin is often overexpressed in mesenchymal cancer cells, and its presence is associated with increased motility and invasiveness, making it a compelling target for cancer therapy.[2][3] this compound functions by binding to the rod domain of vimentin, which leads to hyperphosphorylation at Serine 56 (Ser56), causing disassembly of vimentin filaments during metaphase. This disruption of vimentin dynamics results in mitotic catastrophe, multinucleation, and a loss of stemness in cancer cells.[4] These application notes provide recommended concentrations, detailed protocols for cell treatment and analysis, and an overview of the associated signaling pathway.

Data Presentation: Recommended this compound Concentrations

The effective concentration of this compound can vary depending on the cell line and the desired biological endpoint. The following table summarizes reported IC50 values and effective concentrations for inducing specific cellular effects.

| Cell Line | Cell Type | Treatment Duration | Concentration | Observed Effect |

| HT-1080 | Fibrosarcoma | 72 hours | IC50 = 1.6 µM | Inhibition of cell growth |

| FOXC2-HMLER | Mesenchymal Breast Cancer | Not Specified | IC50 = 234 nM | Selective inhibition of cell growth |

| Various STS cell lines | Soft Tissue Sarcoma | 24 hours | 1 µM | Promotes multinucleation |

| HUVEC | Human Umbilical Vein Endothelial Cells | 72 hours | IC50 = 1.70 µM | Inhibition of cell growth |

| HLF | Human Lung Fibroblasts | 72 hours | IC50 = 2.32 µM | Inhibition of cell growth |

| A2780 & A2780cis | Ovarian Cancer | 72 hours | 0.2 µM | Sensitizes cells to Cisplatin |

| MCF10A-Ras (TGF-β treated) | Transformed Breast Cancer | 72 hours | Not Specified | Induces multinucleation in cells that have undergone EMT |

Experimental Protocols

Cell Culture and Seeding

This protocol is optimized for HT-1080 fibrosarcoma cells, a commonly used mesenchymal cancer cell line for studying this compound.

Materials:

-

HT-1080 cells

-

High Glucose DMEM Medium

-

Fetal Bovine Serum (FBS), Heat-Inactivated

-

Penicillin-Streptomycin (100X)

-

Sodium Pyruvate (100 mM)

-

1X PBS (Phosphate-Buffered Saline), without Ca2+/Mg2+

-

Accutase

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

96-well, 24-well, or 6-well plates (opaque-walled for luminescence assays)

-

T25 or T75 cell culture flasks

Procedure:

-

Cell Thawing and Maintenance:

-

Rapidly thaw a cryovial of HT-1080 cells in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (High Glucose DMEM + 10% FBS + 1X Pen-Strep + 1 mM Sodium Pyruvate).

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days and subculture the cells when they reach 70-80% confluency.[5]

-

-

Cell Seeding for Experiments:

-

Wash the semi-confluent cell monolayer with 1X PBS.

-

Add Accutase (1-2 mL for a T25 flask) and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the Accutase with complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and perform a cell count using Trypan Blue and a hemocytometer.

-

Seed the cells into the desired plate format at the appropriate density. For a 96-well plate, a seeding density of 5,000 to 10,000 cells per well is a good starting point for a 72-hour proliferation assay.[6] For Western blotting in a 6-well plate, a seeding density of 2.5 x 10^5 to 5 x 10^5 cells per well is recommended.

-

This compound Treatment

Materials:

-

This compound compound

-

DMSO (Dimethyl sulfoxide), sterile

-

Complete growth medium

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.

-

Cell Treatment:

-

Allow the seeded cells to adhere and grow for 24 hours.

-

Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Assessment of Cell Viability (CellTiter-Glo® Assay)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates with treated cells

-

Luminometer

Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence from wells containing medium only.

Assessment of Vimentin Phosphorylation (Western Blot)

This protocol allows for the detection of vimentin phosphorylation at Ser56.

Materials:

-

Treated cells in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies:

-

Phospho-Vimentin (Ser56) Antibody

-

Total Vimentin Antibody

-

β-Actin or GAPDH Antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After this compound treatment, place the 6-well plates on ice and wash the cells twice with ice-cold 1X PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-vimentin Ser56) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total vimentin and a loading control.

-

Mandatory Visualizations

Caption: Experimental workflow for treating cells with this compound.

Caption: this compound signaling pathway leading to mitotic disruption.

References

- 1. What are vimentin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Vimentin in cancer and its potential as a molecular target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vimentin Intermediate Filaments as Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilizing vimentin phosphorylation inhibits stem-like cell properties and metastasis of hybrid epithelial/mesenchymal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encodeproject.org [encodeproject.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: FiVe1 in Combination with Cisplatin for Ovarian Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FiVe1 is a novel small molecule inhibitor of vimentin (VIM), a type III intermediate filament protein that is frequently overexpressed in mesenchymal-derived tumors and is associated with the epithelial-to-mesenchymal transition (EMT), a process linked to cancer metastasis and drug resistance. This compound has demonstrated potent anticancer activity, particularly in mesenchymal cancer cells, by inducing mitotic catastrophe and loss of stemness. This document provides detailed protocols for investigating the effects of this compound as a standalone agent and in combination with the chemotherapeutic drug cisplatin, with a focus on ovarian cancer cell lines.

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly binding to the rod domain of vimentin. This interaction disrupts the normal dynamics of vimentin filaments during cell division, leading to a cascade of cellular events:

-

Vimentin Disassembly: this compound binding causes the collapse of the vimentin filamentous network.

-

Hyperphosphorylation: The disassembly of vimentin filaments is associated with hyperphosphorylation at the Serine 56 (Ser56) residue.

-

Mitotic Catastrophe: The disruption of vimentin function during mitosis leads to errors in cell division, resulting in mitotic catastrophe.

-

Multinucleation: A hallmark of this compound-induced mitotic catastrophe is the formation of cells with multiple nuclei.

-

Loss of Stemness: By disrupting these critical cellular processes, this compound can lead to a reduction in the cancer stem cell-like population.

This compound and Cisplatin Combination Therapy

Research has indicated that this compound can sensitize ovarian cancer cells to the cytotoxic effects of cisplatin, a platinum-based chemotherapy agent that induces DNA damage. This suggests a synergistic or additive effect, providing a strong rationale for combination studies. The proposed mechanism for this sensitization is that by disrupting the vimentin cytoskeleton, this compound may impair the cell's ability to repair cisplatin-induced DNA damage or may enhance the apoptotic signals initiated by cisplatin.

Data Presentation

The following tables summarize key quantitative data for this compound and cisplatin in relevant ovarian cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-1080 | Fibrosarcoma | 1.6 |

| FOXC2-HMLER | Mesenchymal Breast Cancer | 0.234 |

| HUVEC | Endothelial Cells | 1.70 |

| HLF | Human Lung Fibroblasts | 2.32 |

Table 2: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines

| Cell Line | Characteristics | IC50 (µM) | Reference |

| A2780 | Cisplatin-sensitive | ~1.4 - 4.6 | [1][2] |

| A2780cis | Cisplatin-resistant | ~7.39 | [2] |

Note: IC50 values can vary between laboratories and experimental conditions. It is recommended to determine the IC50 of cisplatin in your specific cell line and assay conditions.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound alone and in combination with cisplatin.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin and for assessing the cytotoxic effects of the combination treatment.

Materials:

-

A2780 and A2780cis ovarian cancer cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Cisplatin (stock solution in sterile water or saline)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A2780 and A2780cis cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment:

-

Single Agent IC50 Determination: Prepare serial dilutions of this compound and cisplatin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO for this compound, water/saline for cisplatin) and a no-cell control (medium only).

-

Combination Treatment: Based on the single-agent IC50 values, design the combination experiment. A common approach is to use a fixed, sub-lethal concentration of this compound (e.g., 0.2 µM, a concentration shown to sensitize cells to cisplatin) with a range of cisplatin concentrations.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the dose-response curves and determine the IC50 values for each drug using appropriate software (e.g., GraphPad Prism).

-

For combination studies, analyze the data for synergy, additivity, or antagonism using methods such as the Combination Index (CI) method (Chou-Talalay method). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Immunofluorescence Staining for Vimentin

This protocol allows for the visualization of the vimentin cytoskeleton and the effects of this compound on its organization.

Materials:

-

A2780 or other vimentin-expressing cells

-

Glass coverslips in 24-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: anti-vimentin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates. Allow them to attach overnight. Treat the cells with this compound (e.g., 250 nM) for 24 hours. Include a vehicle-treated control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-vimentin primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and incubate with DAPI solution for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of vimentin filaments and nuclei.

Western Blot for Phospho-Vimentin (Ser56)

This protocol is used to quantify the levels of vimentin phosphorylation at Ser56 upon treatment with this compound.

Materials:

-

A2780 or other vimentin-expressing cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-vimentin (Ser56) and anti-total vimentin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-vimentin Ser56 and anti-total vimentin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-vimentin signal to the total vimentin signal.

Visualizations

Signaling Pathway of this compound

Caption: this compound binds to vimentin, leading to its disassembly and hyperphosphorylation, which in turn disrupts mitosis and causes mitotic catastrophe.

Experimental Workflow for this compound and Cisplatin Combination Study

Caption: A typical workflow for investigating the synergistic effects of this compound and cisplatin in ovarian cancer cells.

References

- 1. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Organoid Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific reagent or molecule named "FiVe1" did not yield any results in the public domain. The following application notes and protocols are therefore provided as a comprehensive guide to general organoid culture techniques and principles. Researchers can adapt these protocols for their specific experimental needs, including the use of proprietary or novel reagents.

Introduction to Organoid Technology

Organoids are three-dimensional (3D) multicellular structures grown in vitro that mimic the microanatomy and physiology of their corresponding organs.[1][2][3][4][5] Derived from pluripotent stem cells (PSCs) or adult stem cells (ASCs), these "mini-organs" self-organize to form structures that recapitulate key aspects of their in vivo counterparts, including cellular diversity, spatial organization, and organ-specific functions.[2][3][5][6] This technology has emerged as a powerful tool in developmental biology, disease modeling, drug discovery, and personalized medicine, bridging the gap between traditional 2D cell cultures and animal models.[1][2][3]

These application notes provide detailed protocols for the establishment, maintenance, and experimental application of organoids, with a focus on intestinal organoids as a primary example. The principles and techniques described herein are broadly applicable to organoid systems from various tissues.

Core Principles of Organoid Culture

Successful organoid culture relies on providing a 3D environment and a specific set of signaling cues that support the self-renewal and differentiation of stem cells.

-

Stem Cell Source: Organoids can be derived from either PSCs (embryonic stem cells or induced PSCs) or ASCs isolated from adult tissues.[7][8] ASC-derived organoids, such as those from the intestine, are often established from tissue biopsies and maintain the genetic background of the donor.[7]

-

Extracellular Matrix (ECM): A 3D scaffolding material, most commonly Matrigel®, provides the necessary support for organoid growth and self-organization.[1][3] This basement membrane extract is rich in laminin, collagen IV, and various growth factors.

-

Culture Medium: The culture medium is supplemented with a specific cocktail of growth factors and small molecules to activate and inhibit key signaling pathways that regulate stem cell maintenance and differentiation.[2][9] For intestinal organoids, essential components typically include:

-

EGF (Epidermal Growth Factor): Promotes proliferation of epithelial cells.[10]

-

Noggin: An inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, which prevents premature differentiation.[10]

-

R-spondin: A potent activator of the Wnt signaling pathway, crucial for maintaining the intestinal stem cell pool.[10]

-

Small Molecule Inhibitors/Activators: Compounds like CHIR99021 (a GSK3β inhibitor to activate Wnt), A83-01 (a TGF-β inhibitor), and Y-27632 (a ROCK inhibitor to prevent dissociation-induced apoptosis) are often included.[6][11]

-

Experimental Protocols

Protocol 1: Establishment of Intestinal Organoids from Primary Mouse Tissue

This protocol describes the isolation of intestinal crypts from mouse small intestine and their subsequent culture to form organoids.

Materials:

-

Mouse small intestine

-

Gentle Cell Dissociation Reagent

-

DMEM/F-12 medium, cold

-

Matrigel® (growth factor reduced)

-

IntestiCult™ Organoid Growth Medium (or equivalent complete medium containing EGF, Noggin, and R-spondin)

-

24-well tissue culture plates

-

Centrifuge

Procedure:

-

Harvest the small intestine from a mouse and flush with cold PBS to remove luminal contents.

-

Open the intestine longitudinally and cut into ~5 mm pieces.

-

Wash the tissue pieces vigorously with cold PBS until the supernatant is clear.

-

Incubate the tissue pieces in a gentle cell dissociation reagent for 10 minutes on a rocking platform at room temperature.[12]

-

Transfer the tube to ice and vigorously shake for 30 seconds to release the crypts.

-

Filter the suspension through a 70 µm cell strainer to remove villus fragments. The flow-through contains the intestinal crypts.

-

Centrifuge the crypt suspension at 290 x g for 5 minutes at 4°C.[12]

-

Discard the supernatant and wash the pellet with 10 mL of cold DMEM/F-12.[12]

-

Centrifuge at 200 x g for 5 minutes at 4°C.[12]

-

Carefully remove the supernatant and resuspend the crypt pellet in an appropriate volume of Matrigel® on ice.

-

Plate 50 µL domes of the Matrigel®-crypt suspension into the center of pre-warmed 24-well plate wells.[12]

-

Incubate the plate at 37°C for 10-20 minutes to allow the Matrigel® to polymerize.[13]

-

Gently add 500 µL of complete organoid growth medium to each well, avoiding direct pipetting onto the domes.[12]

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Budding organoids should appear within 2-4 days.[12]

Protocol 2: Passaging and Maintenance of Established Organoid Lines

Organoids should be passaged every 7-10 days to prevent overgrowth and accumulation of cellular debris.[12]

Materials:

-

Established organoid cultures

-

Gentle Cell Dissociation Reagent

-

DMEM/F-12 medium, cold

-

Matrigel®

-

Complete organoid growth medium

-

15 mL conical tubes

-

P1000 pipette

Procedure:

-

Remove the culture medium from the wells containing organoids.

-

Mechanically disrupt the Matrigel® domes by pipetting up and down with 1 mL of gentle cell dissociation reagent.[12]

-

Transfer the organoid suspension to a 15 mL conical tube.[12]

-

Incubate on a rocking platform for 10 minutes at room temperature to break the organoids into smaller fragments.[12]

-

Centrifuge at 290 x g for 5 minutes at 4°C.[12]

-

Discard the supernatant and wash the pellet with 10 mL of cold DMEM/F-12.[12]

-

Centrifuge at 200 x g for 5 minutes at 4°C.[12]

-

Resuspend the organoid fragment pellet in fresh Matrigel® at the desired splitting ratio (e.g., 1:3 to 1:6).

-

Plate 50 µL domes and culture as described in Protocol 1, steps 11-14.

Protocol 3: Cryopreservation and Thawing of Organoids

Materials:

-

Established organoid cultures

-

Cryopreservation medium (e.g., complete growth medium with 10% DMSO)

-

Cryovials

Cryopreservation Procedure:

-

Harvest and fragment organoids as described in Protocol 2, steps 1-7.

-

Resuspend the organoid pellet in cold cryopreservation medium.

-

Aliquot the suspension into cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

Thawing Procedure:

-

Rapidly thaw the cryovial in a 37°C water bath.[14]

-

Transfer the contents to a 15 mL conical tube containing 10 mL of DMEM/F-12.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant, resuspend the pellet in Matrigel®, and plate as described in Protocol 1.

Quantitative Data Presentation

Quantitative analysis is crucial for evaluating organoid experiments. Below are examples of data that can be collected and organized for clear interpretation.

Table 1: Organoid Growth and Morphology Assessment

| Treatment Group | Organoid Diameter (µm, Day 7) | Budding Efficiency (%) | Cystic vs. Budding Ratio |

| Control | 350 ± 45 | 85 ± 5 | 1:9 |

| Compound X (1 µM) | 280 ± 30 | 60 ± 8 | 3:7 |

| Compound Y (10 µM) | 150 ± 20 | 20 ± 4 | 8:2 |

Table 2: Gene Expression Analysis of Organoid Lineage Markers (RT-qPCR)

| Gene | Marker For | Control (Relative Expression) | Compound X (Relative Expression) |

| Lgr5 | Stem Cells | 1.0 | 0.6 |

| Krt20 | Enterocytes | 1.0 | 1.5 |

| Muc2 | Goblet Cells | 1.0 | 0.8 |

| ChgA | Enteroendocrine Cells | 1.0 | 0.9 |

Table 3: Drug Screening Assay Results (Cell Viability)

| Compound | Target Pathway | IC50 in Colon Organoids (µM) |

| 5-Fluorouracil | DNA Synthesis | 5.2 |

| Doxorubicin | Topoisomerase II | 0.8 |

| Compound Z | Novel Target | 12.5 |

Signaling Pathways and Workflows

Visualizing complex biological processes and experimental designs is essential for understanding and communication.

Caption: Key signaling pathways in intestinal organoid culture.

Caption: Experimental workflow for organoid-based drug screening.

References

- 1. Establishment of an Organoid Culture Model Derived from Small Intestinal Epithelium of C57BL/6 Mice and Its Benefits over Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yeasenbio.com [yeasenbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Organoid Culture Protocols [nest-biotech.com]

- 5. exreprotein.com [exreprotein.com]

- 6. Small Molecules for Organoid & 3D Tissue Culture | Bio-Techne [bio-techne.com]

- 7. youtube.com [youtube.com]

- 8. Organoids in image-based phenotypic chemical screens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. google.com [google.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

Troubleshooting & Optimization

How to improve FiVe1 solubility in DMSO

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving FiVe1 in Dimethyl Sulfoxide (DMSO) for experimental use.

Troubleshooting Guides

Issue: this compound is not fully dissolving in DMSO at room temperature.

Our troubleshooting guide provides a systematic approach to improving the solubility of this compound in DMSO. Follow these steps sequentially to identify the optimal dissolution conditions.

Experimental Workflow for Optimizing this compound Solubility in DMSO

Caption: A stepwise workflow for dissolving this compound in DMSO.

Detailed Methodologies

-

Initial Dissolution Attempt:

-

Accurately weigh the desired amount of this compound powder.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

-

Vortex the solution vigorously for 2 minutes at room temperature.

-

Visually inspect the solution against a light source to check for any undissolved particulate matter.

-

-

Gentle Heating:

-

If undissolved particles are present after the initial attempt, place the vial in a water bath or incubator set to 37°C for 10-15 minutes.

-

After heating, gently vortex the solution for 1 minute.

-

Inspect for dissolution. Avoid excessive heating, as it may degrade the compound.

-

-

Sonication:

-

If complete dissolution is still not achieved, place the vial in a bath sonicator for 5-10 minutes.

-

Monitor the temperature of the sonicator bath to prevent excessive heating of the sample.

-

Visually inspect the solution for clarity.

-

Quantitative Data Summary

The following table summarizes the recommended starting concentrations and the expected outcomes based on the dissolution protocol.

| Parameter | Value | Notes |

| Recommended Starting Concentration | 10 mM in 100% DMSO | A higher stock concentration may be possible with optimization. |

| Solubility Limit in DMSO | > 25 mg/mL | This is an approximate value and may vary based on lot purity. |

| Optimal Storage Condition | -20°C in a tightly sealed container | Minimize freeze-thaw cycles to maintain compound integrity. |

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO appears cloudy or has formed a precipitate after storage. What should I do?

A1: Cloudiness or precipitation upon storage, especially at low temperatures, can occur if the compound's solubility limit is exceeded or if it has low kinetic solubility. To resolve this, gently warm the solution to 37°C and vortex or sonicate as described in the troubleshooting guide. If the precipitate does not redissolve, it may be necessary to prepare a fresh, lower-concentration stock solution.

Q2: Can I use aqueous buffers to dilute my this compound stock solution in DMSO?

A2: Yes, however, this compound may have limited solubility in aqueous solutions. When diluting a DMSO stock into an aqueous buffer, it is critical to add the DMSO stock to the aqueous buffer dropwise while vortexing to avoid precipitation. The final concentration of DMSO in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What is the stability of this compound in a DMSO stock solution?

A3: When stored properly at -20°C in an airtight container, the this compound stock solution in DMSO is expected to be stable for at least 6 months. We recommend preparing fresh dilutions in aqueous buffers on the day of the experiment.

Q4: How might this compound be exerting its biological effects?

A4: While the precise mechanism of action for this compound is under investigation, it is hypothesized to modulate intracellular signaling cascades. One potential pathway is the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival.

Hypothetical this compound Signaling Pathway

Optimizing FiVe1 incubation time for maximum effect

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of FiVe1, a potent vimentin (VIM) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a vimentin (VIM) inhibitor. It functions by binding to the rod domain of VIM, which leads to the disassembly of metaphase VIM filaments and hyperphosphorylation at the Ser56 position. This cascade of events ultimately results in mitotic catastrophe, multinucleation, and a loss of stemness in target cells.[1] this compound has demonstrated anticancer activity, particularly against soft tissue sarcomas, and can increase the sensitivity of ovarian cancer cells to cisplatin.[1]

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. Based on existing data, here are some experimentally validated starting points:

-

Growth Inhibition: 2 µM for 72 hours.[1]

-

VIM Filament Disruption: 250 nM (incubation time should be optimized, starting from a few hours).[1]

-

Multinucleation Assay: 1 µM for 24 hours.[1]

-

Chemosensitization (with Cisplatin): 0.2 µM for 72 hours.[1]

It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Q3: How can I visualize the effect of this compound on the vimentin cytoskeleton?

A3: Immunofluorescence microscopy is the most common method to visualize changes in the vimentin cytoskeleton. After treating your cells with this compound, you can fix and permeabilize them, followed by incubation with a primary antibody specific for vimentin. Subsequently, a fluorescently labeled secondary antibody is used for detection. A collapsed or disassembled vimentin filamentous structure is the expected phenotype.[1]

Troubleshooting Guides

Issue 1: No observable effect on cell viability or morphology after this compound treatment.

| Possible Cause | Troubleshooting Step |

| Suboptimal Incubation Time or Concentration | The chosen incubation time or concentration may be too low for your specific cell line. We recommend performing a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 5 µM) and a time-course experiment (e.g., 24h, 48h, 72h). |

| Cell Line Insensitivity | The target cells may have low vimentin expression or a vimentin-independent mechanism of survival. Confirm vimentin expression in your cell line using Western blot or immunofluorescence. |

| This compound Degradation | Improper storage or handling may have led to the degradation of the this compound compound. Ensure that this compound is stored as recommended by the manufacturer and that fresh dilutions are prepared for each experiment. |

Issue 2: High levels of cell death observed even at low concentrations of this compound.

| Possible Cause | Troubleshooting Step |